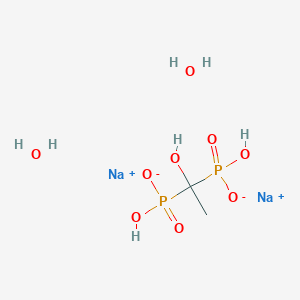
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate, also known as sodium etidronate, is a bisphosphonate compound. It is widely used in various industrial and medical applications due to its ability to inhibit the formation of calcium phosphate crystals. This compound is particularly effective in preventing scale formation and corrosion in water systems and is also used in the treatment of bone diseases such as osteoporosis and Paget’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate can be synthesized through the reaction of phosphorus trichloride with acetic acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization and filtration processes to obtain the dihydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form different phosphonate compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives and substituted phosphonates, which have applications in different industrial processes .
Applications De Recherche Scientifique
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and scale inhibitor in water treatment processes.
Biology: The compound is studied for its effects on bone metabolism and its potential use in treating bone diseases.
Medicine: It is used in the treatment of osteoporosis and Paget’s disease due to its ability to inhibit bone resorption.
Mécanisme D'action
The mechanism of action of sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate involves its ability to bind to calcium ions, preventing the formation of calcium phosphate crystals. This binding inhibits the crystallization process, making it effective in preventing scale formation and bone resorption. The compound targets the hydroxyapatite crystals in bones, reducing their dissolution and thus preventing bone loss .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etidronic Acid: Similar in structure and function, used in bone disease treatment and water treatment.
Clodronic Acid: Another bisphosphonate with similar applications in bone disease treatment.
Pamidronic Acid: Used in the treatment of bone diseases and has similar chemical properties.
Uniqueness
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate is unique due to its high solubility in water and its effectiveness in preventing both scale formation and bone resorption. Its ability to bind strongly to calcium ions makes it particularly useful in various industrial and medical applications .
Propriétés
Formule moléculaire |
C2H10Na2O9P2 |
|---|---|
Poids moléculaire |
286.02 g/mol |
Nom IUPAC |
disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate;dihydrate |
InChI |
InChI=1S/C2H8O7P2.2Na.2H2O/c1-2(3,10(4,5)6)11(7,8)9;;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;2*1H2/q;2*+1;;/p-2 |
Clé InChI |
XOEZCZPMTZEGIQ-UHFFFAOYSA-L |
SMILES canonique |
CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid](/img/structure/B12960064.png)
![(10R,13s)-13-[(z,1r)-4-isopropyl-1-methyl-hex-4-enyl]-10-methyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B12960065.png)


